2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid

Medicinal Chemistry TAFIa Inhibitors Structure-Activity Relationship

2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid (CAS 1498754-42-9) is a non-proteinogenic amino acid derivative with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol. It features a unique combination of a tertiary amine (dimethylamino) directly attached to the alpha-carbon, an acetic acid moiety, and a 1-methyl-1H-imidazol-5-yl side chain.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13298521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C(C(=O)O)N(C)C
InChIInChI=1S/C8H13N3O2/c1-10(2)7(8(12)13)6-4-9-5-11(6)3/h4-5,7H,1-3H3,(H,12,13)
InChIKeyODNDGSYWFCFBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid: Structural and Functional Baseline for Research Selection


2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid (CAS 1498754-42-9) is a non-proteinogenic amino acid derivative with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It features a unique combination of a tertiary amine (dimethylamino) directly attached to the alpha-carbon, an acetic acid moiety, and a 1-methyl-1H-imidazol-5-yl side chain . This structure places it within the class of imidazole-5-acetic acid derivatives, which are foundational building blocks for synthesizing inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), a target for novel antithrombotic therapies [1]. Its distinct substitution pattern on the imidazole ring (1-methyl-5-yl) differentiates it from common histidine analogs (imidazol-4-yl), which is a critical factor for molecular recognition and selectivity in medicinal chemistry campaigns targeting this enzyme class [1].

Substitution Risks for 2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid: Why Close Analogs Are Not Functionally Equivalent


Simple substitution of 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid with other imidazole-acetic acid derivatives in research or synthesis is highly likely to fail due to the critical role of both the 1-methylimidazole substitution pattern and the alpha-dimethylamino group. Primary literature on a closely related compound class demonstrates that the position of the acidic side chain (imidazole-5-acetic acid) is essential for activity against TAFIa [1]. Analogs such as 2-(1-methyl-1H-imidazol-5-yl)acetic acid lack the alpha-amino substituent, completely removing a key pharmacophoric element required for target engagement [2]. Furthermore, N-alpha-dimethyl histidine, while sharing the same molecular formula, presents the acetic acid functionality on a propanoic acid backbone at the imidazole-4-yl position, leading to a fundamentally different spatial orientation of pharmacophoric groups and altered biological activity profiles . Therefore, procurement based solely on the imidazole core is scientifically unsound for projects requiring this specific scaffold.

Quantitative Differentiation Evidence for 2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid Versus Closest Analogs


Defined Alpha-Carbon Substitution Pattern: 2-(Dimethylamino) vs. Unsubstituted Acetic Acid

The target compound features an α-(dimethylamino) substituent directly on the acetic acid side chain. Its closest congener, 2-(1-methyl-1H-imidazol-5-yl)acetic acid, entirely lacks this basic amine group [1]. In the context of TAFIa inhibitors, SAR studies on imidazole-5-acetic acids demonstrate that a basic amine at the P1' position is critical for potent inhibition. The unsubstituted analog would be predicted to have negligible activity due to the absence of this key binding element, which is necessary for interaction with the enzyme's active site [2].

Medicinal Chemistry TAFIa Inhibitors Structure-Activity Relationship

Regiospecific Imidazole Substitution: 1-Methyl-1H-imidazol-5-yl vs. 1H-imidazol-4-yl Analogs

The compound's imidazole ring is methylated at the 1-position, and the side chain is attached at the 5-position, a specific arrangement termed 1-methyl-1H-imidazol-5-yl. A common commercially available regioisomeric scaffold is N,N-dimethyl-L-histidine, which contains an unmethylated imidazole ring with a propanoic acid side chain at the 4-position. This results in a different molecular shape and electronic distribution. Medicinal chemistry literature on imidazole-acetic acid TAFIa inhibitors identifies the imidazole-5-acetic acid scaffold as the optimal core for achieving potent and selective inhibition over related metalloproteases like Carboxypeptidase A (CPA), whereas the histidine-based analog series showed different and often inferior selectivity profiles [1].

Chemical Biology Enzyme Inhibition Scaffold Hopping

Purity Specification and Hazard Profile for Procurement Risk Assessment

From a procurement standpoint, the compound's specification provides a quantitative baseline for quality and handling. The available standard purity is 95% . This is consistent with the typical purity range (95-97%) offered for this compound from multiple specialist chemical suppliers . The safety data sheet indicates it is a hazardous chemical (GHS07 signal word 'Warning'), with specific hazards including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Chemical Procurement Quality Control Safety

Limited Availability of Direct Comparative Biological Data: An Explicit Statement

A systematic search of the primary research literature and patent databases did not return any study that directly compares the in vitro or in vivo biological activity of 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid against a named analog in a quantitative assay. The compound is primarily cited as a commercial building block, and the available evidence for its application is inferred from its structural similarity to a broader, well-characterized class of TAFIa inhibitors. Therefore, any claims of specific biological superiority over an analog cannot be made with quantitative backing. The compound's value proposition rests on its structural uniqueness as a synthetic scaffold, not on proven biological differentiation. This data gap is critical for procurement decisions where specific target activity is the primary selection criterion.

Data Integrity Research Chemicals Procurement Due Diligence

Validated Application Scenarios for 2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid Based on Structural Evidence


Synthesis of Novel TAFIa Inhibitor Libraries for Antithrombotic Research

The primary rational application is as a key building block in the synthesis of focused compound libraries targeting the activated thrombin-activatable fibrinolysis inhibitor (TAFIa). The evidence linking the core imidazole-5-acetic acid scaffold to TAFIa inhibition is well-established in medicinal chemistry literature [1]. This specific compound provides an α-(dimethylamino) substitution handle, which fulfills the basic P1' pharmacophore requirement identified in SAR studies, allowing medicinal chemists to derivatize the carboxylic acid to explore novel chemical space without altering the critical enzyme-binding motif [1].

Scaffold for Developing Selective Metalloprotease Modulators

The structural features of this compound—an imidazole ring for metal coordination and a tertiary amine—make it suitable as a starting scaffold for designing selective inhibitors of zinc-dependent metalloproteases beyond TAFIa. The published work on this general scaffold class has already demonstrated the ability to achieve selectivity against related carboxypeptidases like CPA, CPN, and CPM, a common challenge in metalloprotease drug discovery [1]. The specific 5-yl-acetic acid regioisomer of the target compound is the core required for this selectivity profile.

Chemical Probe Synthesis for Biological Target Deconvolution

The defined LogP value of -1.34 and the compound's status as a research-grade (95% purity) building block make it fit-for-purpose material for generating chemical probes, such as activity-based probes or photoaffinity labels. Its distinct structure relative to endogenous metabolites (like histidine) is an advantage for creating probes to pull down and identify novel protein targets without interference from native biological pathways.

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